CK-101 - 1660963-42-7

CK-101

Catalog Number: EVT-277324
CAS Number: 1660963-42-7
Molecular Formula: C29H28F2N6O2
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CK-101, also known as RX518, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) []. This compound exhibits high selectivity for specific EGFR activating mutations, including the T790M resistance mutation, as well as the L858R and del 19 mutations []. It demonstrates minimal activity against wild-type EGFR [, ]. CK-101 is an orally available compound studied for its potential as an antineoplastic agent [].

Future Directions
  • Clinical Trials: Further research on CK-101 will likely focus on conducting clinical trials to evaluate its safety and efficacy in humans with EGFR-mutated NSCLC. This includes determining optimal dosages, treatment schedules, and potential combinations with other therapies. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used as a first-line treatment for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. []

Erlotinib

  • Compound Description: Erlotinib is another first-generation, reversible EGFR tyrosine kinase inhibitor used similarly to gefitinib for treating NSCLC with activating EGFR mutations. []
  • Relevance: Similar to gefitinib, erlotinib is also rendered ineffective by the T790M resistance mutation, a limitation that CK-101 aims to overcome. []

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor with a broader spectrum of activity against EGFR mutations compared to first-generation inhibitors. []
  • Relevance: Afatinib served as a reference compound in comparative studies with CK-101, demonstrating that CK-101 displayed superior selectivity for EGFR mutations, particularly T790M. [] While afatinib inhibits both wild-type and mutant EGFR, CK-101 primarily targets mutant forms, potentially minimizing side effects associated with wild-type EGFR inhibition. []

AZD-9291

  • Compound Description: AZD-9291 (osimertinib) is a third-generation, irreversible EGFR tyrosine kinase inhibitor specifically designed to target EGFR mutations, including T790M. []
  • Relevance: Similar to CK-101, AZD-9291 represents a third-generation EGFR inhibitor targeting T790M-mediated resistance in NSCLC. [] Both compounds were evaluated for their inhibitory concentrations and efficacy in preclinical models, highlighting their overlapping therapeutic targets and potential clinical applications. []
Overview

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide is a complex organic compound known for its potential applications in medical chemistry, particularly as an inhibitor of the epidermal growth factor receptor. This compound is classified as a third-generation tyrosine kinase inhibitor, specifically targeting mutations associated with non-small cell lung cancer. Its unique structural features contribute to its specificity and effectiveness in targeting these mutations.

Source

The compound is cataloged under the CAS number 1660963-42-7 and is available from various chemical suppliers such as BenchChem and ACE Biolabs. It has been studied for its pharmacological properties and synthesis methods, which are detailed in various scientific publications and patent filings.

Classification

This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities. It is particularly noted for its role in cancer treatment due to its ability to inhibit specific pathways involved in tumor growth.

Synthesis Analysis

The synthesis of N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide involves several intricate steps:

  1. Formation of the Quinazoline Core: This initial step typically involves condensation reactions where appropriate precursors are combined to form the quinazoline framework.
  2. Introduction of the Piperazine Moiety: This step requires nucleophilic substitution reactions where the piperazine group is introduced into the quinazoline structure.
  3. Final Coupling and Purification: The final product is achieved through coupling reactions, followed by purification processes such as chromatography to ensure high yield and purity.

The synthesis methods are designed to be scalable for industrial production while maintaining efficiency and cost-effectiveness.

Molecular Structure Analysis

Structure

The molecular formula of N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide is C29H28F2N6O2C_{29}H_{28}F_{2}N_{6}O_{2}, indicating a complex structure with multiple functional groups.

Data

  • Molecular Weight: 530.58 g/mol
  • InChI Key: IDRGFNPZDVBSSE-UHFFFAOYSA-N
  • Canonical SMILES: C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F

These structural features contribute to its biological activity, particularly in inhibiting specific mutations in the epidermal growth factor receptor.

Chemical Reactions Analysis

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide can undergo several chemical reactions:

  1. Oxidation: Under certain conditions, the compound can be oxidized to form various derivatives that may have altered biological activity.
  2. Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule, potentially enhancing its pharmacological properties.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common during both synthesis and modification processes.

These reactions are crucial for developing analogs with improved efficacy or reduced side effects.

Mechanism of Action

The primary mechanism of action for N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide involves its role as an epidermal growth factor receptor tyrosine kinase inhibitor. By binding to the active site of the receptor, it prevents phosphorylation and subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.

Data

Research indicates that this compound is particularly effective against mutations such as T790M, which confer resistance to first-generation inhibitors. This specificity allows it to effectively target tumors that have developed resistance to previous therapies.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of organic compounds with multiple functional groups:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents; solubility in water may be limited due to its hydrophobic regions.

These properties influence its formulation and delivery in therapeutic applications.

Applications

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide has significant applications in scientific research and medicine:

  1. Cancer Treatment: Primarily investigated for use in treating non-small cell lung cancer by targeting specific mutations in the epidermal growth factor receptor.
  2. Drug Development: Serves as a lead compound for developing new inhibitors with enhanced efficacy against resistant cancer types.

This compound exemplifies the ongoing efforts in medicinal chemistry to design targeted therapies that improve patient outcomes in cancer treatment.

Properties

CAS Number

1660963-42-7

Product Name

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide

IUPAC Name

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide

Molecular Formula

C29H28F2N6O2

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)

InChI Key

IDRGFNPZDVBSSE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F

Solubility

Soluble in DMSO

Synonyms

CK-101; CK 101; CK101; RX-518; RX 518; RX518; Olafertinib

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.